2-chloro-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
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Description
2-chloro-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide is a useful research compound. Its molecular formula is C18H16ClN3OS and its molecular weight is 357.86. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of the compound “2-chloro-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide” are currently unknown. This compound is a derivative of benzamide , which is widely used in the pharmaceutical, paper, and plastic industries, and also as an intermediate product in the synthesis of therapeutic agents . .
Mode of Action
Benzamides, in general, can interact with various biological targets depending on their specific structure . The presence of the 2-chloro, 1,3,4-thiadiazol-2-yl, and 2,4,6-trimethylphenyl groups in this compound could potentially influence its interaction with its targets.
Biochemical Pathways
Benzamides can participate in various biochemical reactions, but the exact pathways depend on the specific structure of the compound and its biological targets .
Pharmacokinetics
The compound has a molecular weight of 273.75700, a density of 1.195g/cm3, and a boiling point of 327.8ºC at 760 mmHg . These properties could potentially influence its pharmacokinetics.
Result of Action
Given that it is a benzamide derivative, it could potentially have a wide range of effects depending on its specific targets and mode of action .
Properties
IUPAC Name |
2-chloro-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3OS/c1-10-8-11(2)15(12(3)9-10)17-21-22-18(24-17)20-16(23)13-6-4-5-7-14(13)19/h4-9H,1-3H3,(H,20,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWSNNTJSEPJERP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2=NN=C(S2)NC(=O)C3=CC=CC=C3Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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